PF-06685249
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-249 involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including selective activation and functional group transformations .
Industrial Production Methods
Industrial production of PF-249 is carried out under strict conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in powder form and stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
PF-249 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: PF-249 can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups, leading to a range of modified compounds .
Scientific Research Applications
PF-249 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of AMPK and its effects on cellular metabolism.
Biology: Investigated for its role in regulating energy balance and metabolic pathways in cells.
Medicine: Explored as a potential therapeutic agent for treating metabolic diseases such as diabetes and diabetic nephropathy.
Industry: Utilized in the development of new drugs targeting metabolic pathways
Mechanism of Action
PF-249 exerts its effects by selectively activating AMPK β1-containing isoforms. AMPK is a central regulator of cellular energy homeostasis, and its activation leads to increased glucose uptake and fatty acid oxidation. PF-249 binds to the allosteric site of AMPK, enhancing its activity and promoting the phosphorylation of downstream targets involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
PF-739: A non-selective activator of all AMPK complexes, capable of activating AMPK in both liver and skeletal muscle.
AICAR: An AMP analogue that activates AMPK by mimicking the effects of AMP.
Metformin: A widely used antidiabetic drug that indirectly activates AMPK by inhibiting mitochondrial complex I.
Uniqueness of PF-249
PF-249 is unique in its selective activation of AMPK β1-containing isoforms, making it a valuable tool for studying the specific roles of these isoforms in metabolic regulation. Unlike PF-739, which activates all AMPK complexes, PF-249 provides a more targeted approach, allowing researchers to dissect the specific contributions of AMPK β1 in various tissues .
Properties
IUPAC Name |
6-chloro-5-[6-(dimethylamino)-2-methoxypyridin-3-yl]-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21(2)15-5-4-9(16(20-15)24-3)10-6-11-12(17(22)23)8-19-14(11)7-13(10)18/h4-8,19H,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBRTGGZYSCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C2=C(C=C3C(=C2)C(=CN3)C(=O)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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